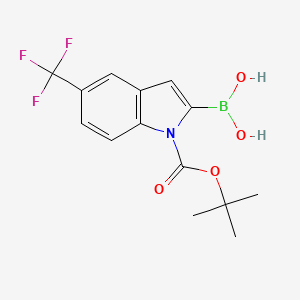

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid

Descripción general

Descripción

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to an indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.

Boronic Acid Formation: The boronic acid moiety is introduced via a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the indole ring or the trifluoromethyl group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Modified indole derivatives.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Aplicaciones Científicas De Investigación

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the development of new materials with unique properties.

Biological Research: Investigated for its potential biological activity and interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid depends on its specific application. In organic synthesis, it acts as a reagent or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety, which can form reversible covalent bonds with nucleophilic sites.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

(1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic Acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

(5-Trifluoromethyl-1H-indol-2-yl)boronic Acid: Lacks the Boc protecting group, which may influence its stability and reactivity.

Uniqueness

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group

Actividad Biológica

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid, with the CAS number 2304634-92-0, is a boronic acid derivative of indole that has garnered attention due to its potential biological activities. This compound is notable for its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group, making it an interesting candidate for various biochemical applications.

The molecular formula of this compound is , with a molecular weight of 329.08 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.77 (Consensus) |

| Solubility | High |

| H-bond Acceptors | 7 |

| H-bond Donors | 2 |

This compound is characterized by its high absorption potential and ability to permeate biological membranes, which is crucial for its biological activity .

The proposed mechanism of action for indole boronic acids involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. This includes:

- Inhibition of Kinases: Similar compounds have been shown to inhibit CDK1/cyclin B and CDK5/p25, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptotic Pathways Activation: Indole derivatives can activate intrinsic apoptotic pathways, inducing programmed cell death in malignant cells .

Case Studies

Several studies highlight the biological activity of related indole boronic acids:

- Antiviral Activity: Variants of indole boronic acids have demonstrated antiviral properties against Herpes simplex virus type I and Polio virus type I, suggesting potential applications in virology .

- Cytotoxicity Studies: In vitro studies have shown that certain indole derivatives exhibit cytotoxic effects on human colon cancer cell lines (HCT116), indicating their potential as therapeutic agents in oncology .

Research Findings

Recent research has focused on synthesizing and characterizing various indole boronic acids to explore their biological activities further. Key findings include:

- High Efficacy Against Cancer Cells: Indole derivatives have been synthesized with modifications that enhance their potency against specific cancer types.

- Broad Spectrum Activity: These compounds have shown activity against multiple targets, including kinases involved in tumor growth and survival pathways .

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHMTGOQPAIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-92-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.